molecular formula C11H15NO4 B3029631 2,5-Dimethoxy-L-phenylalanine CAS No. 730927-12-5

2,5-Dimethoxy-L-phenylalanine

Cat. No. B3029631
M. Wt: 225.24 g/mol
InChI Key: CKBYDXAFHYVJPV-VIFPVBQESA-N
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Description

2,5-Dimethoxy-L-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid . It is a compound with the molecular formula C11H15NO4 . It is used in laboratory chemicals .


Synthesis Analysis

Phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) has been engineered to be active towards challenging, highly valuable di-substituted substrates, such as the l-DOPA precursor 3,4-dimethoxy-l-phenylalanine . The rational design approach and saturation mutagenesis strategy unveiled identical PcPAL variants of improved activity .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxy-L-phenylalanine is represented by the InChI code: 1S/C11H15NO4/c1-15-8-3-4-10 (16-2)7 (5-8)6-9 (12)11 (13)14/h3-5,9H,6,12H2,1-2H3, (H,13,14)/t9-/m0/s1 .

Scientific Research Applications

1. Biosynthesis and Engineering of L-Phenylalanine

L-Phenylalanine (L-Phe) has significant applications in food and medicinal contexts. Research has focused on enhancing its biosynthesis, particularly in E. coli. Studies demonstrate methods to increase phenylalanine production by identifying key enzymes in the biosynthesis pathway, such as shikimate kinase (AroL) and 5-enolpyruvoyl shikimate 3-phosphate (EPSP) synthase (AroA), and by metabolic engineering strategies, including the optimization of gene expression and pathway enzymes to boost L-Phe production (Ding et al., 2016), (Liu et al., 2018).

2. Conformational Analysis and Interaction Studies

Conformational analysis of L-phenylalanine derivatives, including the study of various dimer forms and their stability, is essential in understanding molecular interactions. These studies provide insights into the mechanisms of protein folding and interaction, which are crucial in drug design and protein engineering (Purushotham et al., 2012).

3. Chemoenzymatic Synthesis and Applications

The chemoenzymatic synthesis of L-phenylalanine derivatives like L-3,4-dimethoxyphenyl-alanine has been researched for efficient production. These methods employ engineered enzymes and offer a viable approach for synthesizing modified phenylalanines, useful in pharmaceuticals and biotechnology (Jinhai et al., 2019).

4. Role in Phenylalanine Ammonia Lyase Activity

Phenylalanine ammonia lyase (PAL) plays a critical role in converting L-phenylalanine to trans-cinnamic acid, significant in plant metabolism and biotechnological applications. Understanding PAL's activity and regulation provides avenues for its use in clinical, industrial, and biotechnological contexts (MacDonald & D'Cunha, 2007).

5. Development of Fluorescent Sensors

Fluorescent sensors based on L-phenylalanine derivatives are being developed for various applications, including the high enantioselective recognition of D- and L-phenylalanine. These sensors have potential uses in biomedical diagnostics and the identification of chiral compounds (Zhang et al., 2022).

Safety And Hazards

2,5-Dimethoxy-L-phenylalanine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S)-2-amino-3-(2,5-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBYDXAFHYVJPV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654415
Record name 2,5-Dimethoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-L-phenylalanine

CAS RN

730927-12-5
Record name 2,5-Dimethoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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